N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide

Catalog No.
S11944331
CAS No.
303066-06-0
M.F
C12H12N4O3
M. Wt
260.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide

CAS Number

303066-06-0

Product Name

N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide

IUPAC Name

N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

InChI

InChI=1S/C12H12N4O3/c1-15-8-10(16(18)19)11(14-15)12(17)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,17)

InChI Key

PMZWPKTWPDQGSE-UHFFFAOYSA-N

solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-]

N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole family, characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound features a benzyl group, a nitro group, and a carboxamide functional group attached to the pyrazole structure. Its molecular formula is C12H12N4O3C_{12}H_{12}N_{4}O_{3}, with a molecular weight of approximately 260.25 g/mol. The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology .

, including:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  • Substitution: The benzyl group can be replaced with other alkyl or aryl groups through nucleophilic substitution reactions.
  • Oxidation: The methyl group may be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

These reactions highlight the compound's versatility in organic synthesis and potential for modification to enhance its biological activity.

Research indicates that N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide exhibits significant biological activity. The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The nitro group is known to participate in redox reactions, while the benzyl and pyrazole moieties facilitate hydrophobic interactions and hydrogen bonding with target proteins. These interactions can modulate the activity of various biological pathways, suggesting potential therapeutic applications.

The synthesis of N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide typically involves the reaction of 1-methyl-4-nitropyrazole-3-carboxylic acid with benzylamine. This reaction is often conducted in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

In industrial settings, larger-scale production may utilize continuous flow reactors and automated systems to enhance efficiency and yield. Optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve scalability.

N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide has potential applications in medicinal chemistry due to its biological activity. It may serve as a lead compound for developing new pharmaceuticals targeting various diseases. Its ability to interact with specific proteins suggests that it could be explored for applications in treating conditions related to inflammation, cancer, or neurodegenerative disorders.

Interaction studies of N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide focus on its binding affinity to various biological targets. Preliminary data suggest that it may interact with neurotransmitter receptors and enzymes involved in metabolic pathways. Further research is needed to elucidate its mechanism of action and specificity towards different receptor subtypes, which will aid in understanding its therapeutic potential.

Several compounds share structural similarities with N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide:

Compound NameSimilarity IndexUnique Features
1-methyl-4-nitro-1H-pyrazole-5-carboxamide0.85Lacks the benzyl group; may exhibit different biological activity.
N-benzyl-1-methyl-4-amino-1H-pyrazole-5-carboxamide0.80Contains an amino group; alters reactivity and interaction profiles.
N-benzyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide0.90Positional isomer with distinct chemical properties; different pharmacological effects.

Uniqueness

N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide stands out due to its specific combination of functional groups that enhance its lipophilicity and potential bioactivity compared to similar compounds. The presence of the benzyl group increases its hydrophobicity, potentially improving membrane permeability and interaction with biological targets, while the nitro group serves as a site for redox reactions .

This detailed understanding of N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide underscores its significance in both synthetic organic chemistry and pharmacological research, paving the way for future studies aimed at exploring its full therapeutic potential.

Nitration Strategies for Pyrazole Ring Functionalization

The introduction of a nitro group at the 4-position of the pyrazole ring is critical for subsequent functionalization. Traditional nitration methods employ concentrated nitric acid (HNO₃) in combination with sulfuric acid (H₂SO₄) or acetic anhydride (Ac₂O) to generate the electrophilic nitronium ion (NO₂⁺). For example, Habraken et al. demonstrated that dissolving N-nitropyrazole in anisole at 130–150°C facilitates rearrangement to 3-nitropyrazole, a precursor for 4-nitropyrazole derivatives [1]. Similarly, a patent by Zhao et al. describes the use of fuming HNO₃ and acetic anhydride for direct nitration of pyrazole to 3,4-dinitropyrazole, achieving yields exceeding 80% under optimized conditions [2].

Recent advances highlight alternative nitration systems. Ravi et al. reported the use of silicon oxide-bismuth nitrate in tetrahydrofuran (THF) to synthesize 3-methyl-4-nitropyrazole (3-MNP) with reduced toxicity [1]. Additionally, Liu et al. introduced a green approach using tert-butyl nitrite (TBN) and ceric ammonium nitrate (CAN) in acetonitrile, enabling selective N–H nitration of pyrazoles at milder temperatures (100°C) [3]. This method avoids harsh acids and achieves scalability, with yields up to 95% for gram-scale reactions [3].

A comparative analysis of nitration strategies is provided in Table 1.

Table 1. Nitration Methods for Pyrazole Derivatives

Nitration SystemConditionsYield (%)Reference
HNO₃/H₂SO₄0–5°C, 12 h70–85 [1] [2]
HNO₃/Ac₂O/HAc25°C, 8 h75–90 [1]
TBN/CAN/O₂100°C, MeCN, 6 h85–95 [3]
Silicon oxide-Bi(NO₃)₃THF, 24 h65–80 [1]

Amidation Techniques in Carboxamide Synthesis

The conversion of the carboxylic acid moiety at the 3-position of pyrazole to a carboxamide typically involves activation of the acid followed by nucleophilic substitution. Common activating agents include thionyl chloride (SOCl₂) for acid chloride formation or carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt). For instance, Li et al. synthesized metal salts of 3-nitropyrazole by reacting the acid with NaOH and subsequent amidation via CuSO₄·5H₂O [1].

In the context of N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide, the carboxamide group is introduced prior to benzylation. A two-step protocol is often employed:

  • Esterification: Methylation of the carboxylic acid using methanol and H₂SO₄.
  • Amidation: Reaction of the ester with benzylamine in the presence of a coupling agent.

Han et al. demonstrated that DMF as a solvent enhances amidation efficiency when paired with potassium carbonate, achieving yields of 80–98% for analogous compounds [1].

Benzylation Reaction Optimization

Benzylation of the amide nitrogen is achieved through nucleophilic substitution or reductive amination. The use of benzyl bromide or chloride in the presence of a base, such as potassium carbonate (K₂CO₃), in polar aprotic solvents (e.g., DMF, acetonitrile) is widely reported. Han et al. optimized this step by replacing hazardous sodium hydride with K₂CO₃, which improved safety and yield (98%) [1]. Reaction conditions typically involve stirring at 25°C for 14–16 hours under nitrogen protection to prevent oxidation [1].

Microwave-assisted benzylation has emerged as a time-efficient alternative, reducing reaction times from hours to minutes while maintaining yields above 90% [4].

Purification Protocols and Yield Maximization

Purification of N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide is critical due to the presence of nitro and amide groups, which may form by-products. Recrystallization from ethanol/water mixtures (3:1 v/v) effectively removes unreacted starting materials and inorganic salts [2]. For complex mixtures, silica gel column chromatography using ethyl acetate/hexane (1:2) as the eluent achieves >95% purity [3].

Yield maximization strategies include:

  • Temperature Control: Maintaining nitration below 5°C minimizes side reactions [2].
  • Solvent Selection: Benzyl cyanide as a rearrangement solvent reduces reaction time compared to anisole [1].
  • Catalyst Recycling: Liu et al. demonstrated that the pyrazole moiety of intermediates can be recovered and reused, enhancing overall process efficiency [3].

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

260.09094026 g/mol

Monoisotopic Mass

260.09094026 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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